Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
CAS No.: 5938-85-2
Cat. No.: VC18435392
Molecular Formula: C29H20N6Na2O8S2
Molecular Weight: 690.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5938-85-2 |
|---|---|
| Molecular Formula | C29H20N6Na2O8S2 |
| Molecular Weight | 690.6 g/mol |
| IUPAC Name | disodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C29H22N6O8S2.2Na/c30-19-3-1-17(2-4-19)29(37)31-23-11-14-25-18(15-23)16-26(45(41,42)43)27(28(25)36)35-34-21-7-5-20(6-8-21)32-33-22-9-12-24(13-10-22)44(38,39)40;;/h1-16,36H,30H2,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
| Standard InChI Key | QKXHVVHWIWQWCB-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has the molecular formula C₂₉H₂₀N₆Na₂O₈S₂ and a molecular weight of 690.6 g/mol . Its IUPAC name reflects its intricate structure: disodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate.
Structural Features
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Azo Groups: Two azo (-N=N-) linkages contribute to its chromophoric properties.
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Sulfonate Groups: Two sodium sulfonate (-SO₃Na) groups enhance water solubility and ionic character.
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Aromatic Systems: Naphthalene and benzene rings provide structural rigidity and π-conjugation for color intensity.
The compound’s canonical SMILES string is:
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].
Synthesis and Manufacturing
Diazo Coupling Reaction
The synthesis involves a two-step diazo coupling process :
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Diazotization: 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is diazotized using nitrous acid (HNO₂) under acidic conditions.
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Coupling: The diazonium salt reacts with 7-(4-aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium to form the final product.
Reaction Conditions
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Temperature: 0–5°C for diazotization to prevent premature decomposition.
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pH: Alkaline (pH 8–10) during coupling to stabilize the diazonium intermediate.
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Yield: Industrial processes report yields exceeding 70% after purification .
Physical and Chemical Properties
Solubility and Stability
Spectral Characteristics
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UV-Vis Absorption: λₐᵦₛ ≈ 520 nm (aqueous solution), attributed to π→π* transitions in the azo-naphthalene system.
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Fluorescence: Negligible emission due to non-radiative decay pathways.
Fastness Properties
| Fastness Parameter | Rating (ISO Scale) | Description |
|---|---|---|
| Acid Resistance | 4 | Moderate fading under acidic conditions. |
| Alkali Resistance | 4 | Slight staining in alkaline media. |
| Light Fastness | 3 | Moderate degradation under UV exposure. |
| Soaping | 3 | Partial color loss during washing. |
| Water | 3 | Limited bleeding in aqueous environments. |
Data adapted from standardized textile testing protocols .
Industrial Applications
Textile Dyeing
As C.I. Direct Red 117, this compound is widely used for dyeing cotton, viscose, and silk. Its sulfonate groups facilitate direct adsorption onto cellulose fibers without mordants.
Biomedical Staining
Experimental studies explore its use as a histological stain for polysaccharides, leveraging its affinity for carbohydrate-rich tissues.
Environmental and Health Considerations
Ecotoxicology
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Aquatic Toxicity: LC₅₀ (fish) > 100 mg/L, indicating low acute toxicity.
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Biodegradability: Poor; sulfonated azo dyes resist microbial degradation, leading to environmental persistence.
Human Health Risks
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